
(Hexane-1,6-diyl)bis(diphenylarsane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexane-1,6-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a hexane backbone. Organoarsenic compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(diphenylarsane) typically involves the reaction of hexane-1,6-diyl dihalide with diphenylarsine. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for organoarsenic compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for (Hexane-1,6-diyl)bis(diphenylarsane) would likely follow similar protocols used for other organoarsenic compounds, involving careful handling and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(Hexane-1,6-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The diphenylarsane groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted organoarsenic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Hexane-1,6-diyl)bis(diphenylarsane) can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, organoarsenic compounds are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.
Medicine
Industry
In industry, organoarsenic compounds are used in the synthesis of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of (Hexane-1,6-diyl)bis(diphenylarsane) involves its interaction with molecular targets such as enzymes and proteins. The arsenic centers can form covalent bonds with thiol groups in proteins, leading to inhibition of enzymatic activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.
Hexane-1,6-diyl bis(phosphine): Similar structure but with phosphine groups instead of diphenylarsane.
Uniqueness
(Hexane-1,6-diyl)bis(diphenylarsane) is unique due to its specific hexane backbone and the presence of two diphenylarsane groups, which may impart distinct chemical and biological properties compared to other organoarsenic compounds.
Propiedades
Número CAS |
82195-43-5 |
|---|---|
Fórmula molecular |
C30H32As2 |
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
6-diphenylarsanylhexyl(diphenyl)arsane |
InChI |
InChI=1S/C30H32As2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 |
Clave InChI |
IQJOJTLOBMLJPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](CCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


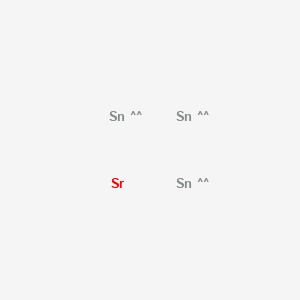
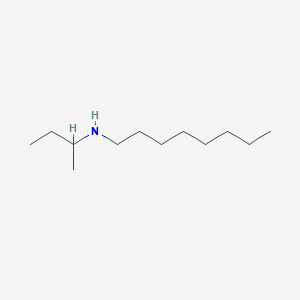
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
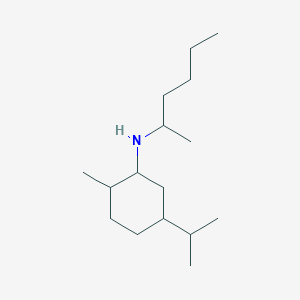


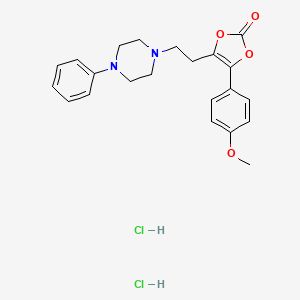
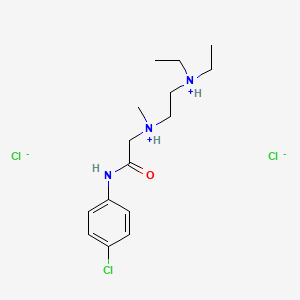
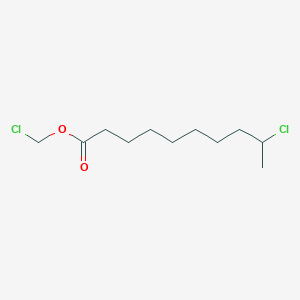
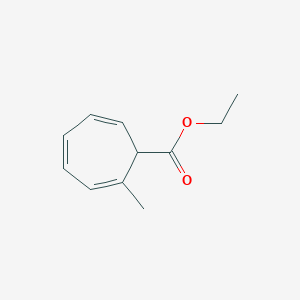
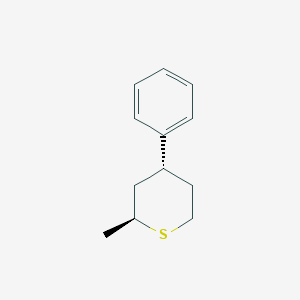
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
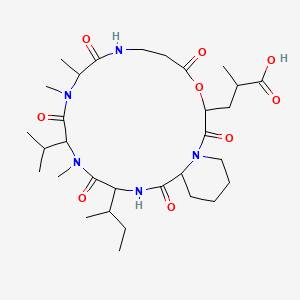
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
